2-Butene
Overview
Description
2-Butene is an acyclic alkene with four carbon atoms. It is the simplest alkene exhibiting cis/trans-isomerism, meaning it exists as two geometric isomers: cis-but-2-ene (Z-but-2-ene) and trans-but-2-ene (E-but-2-ene) . It is a petrochemical, produced by the catalytic cracking of crude oil or the dimerization of ethylene . It is a colorless, extremely flammable gas .
Synthesis Analysis
This compound is produced by the catalytic cracking of crude oil or the dimerization of ethylene . It can also be formed during the dehydration of an alcohol . The metathesis of this compound to propene has been investigated over W-based catalysts . The metathesis activity depends on the acidity of the catalyst and the dispersity of the WO3 on the supports .
Molecular Structure Analysis
The molecular formula of this compound is C4H8 . The structure consists of a carbon-carbon double bond, which is the characteristic feature of alkenes .
Physical and Chemical Properties Analysis
This compound is a colorless gas with a faint petroleum-like odor . It is less dense than water and its vapors are lighter than air . It is highly flammable and its mixture with air can be explosive .
Scientific Research Applications
1. Catalysis and Chemical Reactions
2-Butene has been widely studied in the context of catalysis and chemical reactions. For instance, its isomerization processes have been investigated using various catalysts. Nagy, Guelton, and Derouane (1978) examined the isomerization of 1-butene to this compound isomers using a synthetic near-faujasite germanium zeolite (Nagy, Guelton, & Derouane, 1978). Similarly, Epelde et al. (2014) studied the transformation of 1-butene to intensify propylene production on HZSM-5 zeolites (Epelde et al., 2014). Fenard et al. (2015) provided insights into the oxidation of trans-2-butene, a key process in understanding the behavior of larger hydrocarbons and alcohols in fuels (Fenard et al., 2015).
2. Photocatalysis
Photocatalytic processes involving this compound have also been explored. Hashimoto, Masuda, and Kominami (2013) found that 1-butene can be isomerized to 2-butenes using a Pd/TiO2 photocatalyst under UV light, indicating the potential for energy-efficient chemical transformations (Hashimoto, Masuda, & Kominami, 2013).
3. Zeolite Catalysis
The role of zeolites in catalyzing reactions involving this compound has been a significant area of research. Corma, Martínez, and Martínez (1994) investigated the alkylation reaction of isobutane with trans-2-butene on ultrastable Y zeolites, revealing important insights into the reaction mechanisms and zeolite properties (Corma, Martínez, & Martínez, 1994).
4. Chemical Kinetics and Modeling
Studies on the kinetics and modeling of reactions involving this compound provide a deeper understanding of its reactivity and potential applications. For example, Liu, Wu, Pang, and Hu (2020) conducted a kinetics study on the alkylation of isobutane with deuterated this compound in composite ionic liquids, contributing to the development of more efficient alkylation processes (Liu, Wu, Pang, & Hu, 2020).
5. Membrane Reactors and Selective Product Removal
The application of membrane reactors in processes involving this compound has been explored to enhance reaction efficiencies. Graaf, Zwiep, Kapteijn, and Moulijn (1999) used a silicalite-1 membrane in a reactor for the metathesis of propene to ethene and this compound, demonstrating the potential of selective product removal in chemical processes (Graaf, Zwiep, Kapteijn, & Moulijn, 1999).
6. Environmental and Energy Applications
The study of this compound in environmental and energy applications has gained interest, particularly in the context of fuel and energy production. Zhang et al. (2008) showed that carbon nanotubes with modified surface functionality can efficiently catalyze the oxidative dehydrogenation of n-butane to butenes, including butadiene (Zhang et al., 2008).
Mechanism of Action
Target of Action
2-Butene is an acyclic alkene with four carbon atoms . It primarily targets other organic compounds in chemical reactions, particularly in the petrochemical industry . It is produced by the catalytic cracking of crude oil or the dimerization of ethylene .
Mode of Action
The primary interaction of this compound is through chemical reactions. One of the key reactions is the addition of halogens to alkenes . For example, when a bromine molecule approaches this compound, the electron density of the π bond in this compound repels the electron density in the bromine, polarizing the bromine molecule and making the bromine atom closer to the double bond electrophilic . This interaction results in the formation of a cyclic halonium ion intermediate .
Biochemical Pathways
For instance, it is used in the alkylation reaction of isobutene/2-butene . The reaction transforms a low-value feedstock derived from a fluid catalytic cracking unit into more valuable products .
Pharmacokinetics
It’s worth noting that due to its small size and non-polar nature, this compound is likely to have high volatility and low solubility in water .
Result of Action
The result of this compound’s action depends on the specific reaction it is involved in. For instance, in the addition of halogens to alkenes, the result is the formation of a vicinal dihalide . In the alkylation reaction of isobutene/2-butene, the result is the production of alkylates .
Safety and Hazards
Future Directions
2-Butene is a valuable chemical in the petrochemical industry and in organic synthesis . Its main uses are in the production of gasoline and butadiene, although some this compound is also used to produce the solvent butanone via hydration to 2-butanol followed by oxidation . The metathesis of this compound to propene is a promising area of research .
Properties
IUPAC Name |
(E)-but-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQRGUVFOMOMEM-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8, Array, CH3CHCHCH3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 2-BUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | trans-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 2-butene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2-butene | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-69-3 | |
Details | Compound: 2-Butene, (2E)-, homopolymer | |
Record name | 2-Butene, (2E)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25656-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7027255 | |
Record name | (2E)-2-Butene | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume., Liquid, Gas or Vapor; Liquid, A colorless liquefied gas; [Hawley], COLOURLESS COMPRESSED LIQUEFIED GAS. | |
Record name | 2-BUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Butene | |
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Record name | 2-Butene, (2E)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Hydrocarbons, C4-unsatd. | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butene, all isomers | |
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Record name | trans-2-BUTENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
3.73 °C at 760 mm Hg /cis-2-Butene/, 0.88 °C, 0.9 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
Record name | 2-Butene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |
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Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
Record name | trans-2-Butene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
Record name | trans-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
-19.99 °C (-3.98 °F) - closed cup, Flammable gas | |
Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |
Record name | trans-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |
Record name | trans-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very soluble in ethanol and ether. Soluble in benzene. /cis- and trans-2-Butene/, Solubility in water, 511 mg/L at 25 °C, Insoluble in water, Soluble in organic solvents, Soluble in benzene, Solubility in water, mg/l at 25 °C: 511 (very slightly soluble) | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
Record name | 2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
Record name | trans-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
Record name | trans-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.6042 g/cu cm at 20/4 °C, Density of liquid: 10.69 mol/l @ 25 °C; critical volume 0.238 l/mol, Density (at the boiling point of the liquid): 0.6 kg/l | |
Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |
Record name | trans-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |
Record name | trans-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
1.93 (Air = 1), Relative vapor density (air = 1): 1.9 | |
Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |
Record name | trans-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |
Record name | trans-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1600 mm Hg at 25 °C /cis-2-Butene/, Vapor pressure = 1493 mm Hg at 20 °C, 1,760 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 199 | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
Record name | 2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
Record name | trans-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
Record name | trans-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless gas, Flammable gas | |
CAS No. |
590-18-1(cisisomer); 624-64-6(transisomer); 107-01-7(unspecifiedisomer), 624-64-6, 107-01-7, 68956-54-7 | |
Record name | 2-BUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | trans-2-Butene | |
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Record name | 2-Butene | |
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Record name | trans-2-Butene | |
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Record name | 2-Butene | |
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Record name | 2-Butene, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | (2E)-2-Butene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7027255 | |
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Record name | 2-butene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocarbons, C4-unsatd. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-but-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTENE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/017NGL487F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | trans-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | trans-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-139.3 °C /cis-2-Butene/, -105.52 °C, -105.5 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
Record name | 2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
Record name | trans-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
Record name | trans-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-butene?
A1: this compound has a molecular formula of C4H8 and a molecular weight of 56.11 g/mol.
Q2: How can the cis and trans isomers of this compound be differentiated spectroscopically?
A2: Infrared (IR) spectroscopy can distinguish between cis- and trans-2-butene. The two isomers exhibit unique vibrational frequencies due to their different spatial arrangements, leading to distinct IR absorption patterns. []
Q3: How do chlorine atoms react with cis- and trans-2-butene?
A3: Chlorine atoms react with both cis- and trans-2-butene through addition, addition-elimination, and abstraction reactions. These reactions yield a variety of products, including different isomers of dichlorobutane and chlorobutene. The product distribution depends on the pressure and the initial isomer of this compound used. []
Q4: Can sulfur dioxide (SO2) facilitate the isomerization of cis-2-butene?
A4: Yes, electronically excited sulfur dioxide can sensitize the isomerization of cis-2-butene to trans-2-butene upon irradiation with UV light at 3130 Å. The mechanism involves the long-lived fluorescent (1B1) and phosphorescent (3B1) states of SO2. []
Q5: What are the major products formed during the thermal decomposition of meso- and dl-2,3-dimethylsuccinyl peroxides (6 and 7)?
A5: The thermal decomposition of both meso and dl-2,3-dimethylsuccinyl peroxides in dichloromethane primarily yields trans- and cis-2-butenes. Interestingly, the observed ratio of trans- to cis-2-butene is different from the branching ratio reported for the triplet state of this compound. []
Q6: How does the ethynyl radical (C2H) react with different butene isomers?
A6: At low temperatures (79 K), C2H radicals react with various butene isomers, primarily through CH3 or C2H3 elimination rather than H-atom elimination. The specific product distribution depends on the butene isomer. For instance, the reaction with 1-butene predominantly yields vinylacetylene and 4-penten-1-yne. []
Q7: How can this compound be used to synthesize propylene?
A7: Tungsten hydride catalysts (W-H/Al2O3) can catalyze the conversion of trans-2-butene to propylene with promising yields. This process occurs through a combination of this compound isomerization and cross-metathesis reactions facilitated by the bifunctional nature of the tungsten carbene-hydride active site. []
Q8: What role does this compound play in the dimerization of isobutene?
A8: In the presence of a catalyst and tert-butyl alcohol, this compound isomers can isomerize and co-dimerize with isobutene. While cis-2-butene conversion to 1-butene is generally low, both linear butenes can isomerize to trans-2-butene, especially at higher temperatures and lower tert-butyl alcohol concentrations. []
Q9: How can trans-2-butene be polymerized?
A9: Trans-2-butene can be polymerized using a combination of (α-diimine)Ni(II) complexes and alkylaluminum co-catalysts like Et2AlCl or MAO. This polymerization proceeds through a coordination-insertion mechanism, and the resulting polymer's molecular weight can be controlled by adjusting reaction conditions. []
Q10: Can palladium catalysts be used to functionalize o-phenylenediamines with this compound-1,4-diol?
A10: Yes, palladium complexes can catalyze the tandem allylation of o-phenylenediamines using this compound-1,4-diol directly. The presence of titanium reagents can further enhance the activation of C−O bonds in this compound-1,4-diol, leading to the formation of 1,2,3,4-tetrahydro-2-vinylquinoxalines. []
Q11: Can (Z)-2-butene-1,4-diol monoesters be synthesized chemo-, regio-, and stereoselectively?
A11: Yes, a palladium-catalyzed decarboxylative acyloxylation reaction using vinyl ethylene carbonates (VECs) and various carboxylic acids provides a direct route to diverse (Z)-2-butene-1,4-diol monoesters. This protocol offers excellent regio- and stereoselectivity under mild conditions. []
Q12: How does the presence of butenes, including this compound, in the atmosphere impact ozone production?
A12: Butenes are intermediates formed during the decomposition and oxidation of larger hydrocarbons, contributing to atmospheric ozone production. They react with hydroxyl radicals (OH) and nitrate radicals (NO3), ultimately leading to the formation of ozone. [, , ]
Q13: What is the OH radical formation yield from the reaction of ozone with 2-methyl-2-butene?
A13: The OH radical formation yield from the gas-phase reaction of ozone with 2-methyl-2-butene is determined to be 0.93 ± 0.14 by utilizing 2-butanol as a scavenger and measuring the amount of 2-butanone formed. []
Q14: How does the composition of non-methane hydrocarbons (NMHCs), including this compound isomers, affect ozone production?
A14: The specific composition of NMHCs significantly impacts ozone production rates. Studies in Taipei, where the percentage of isobutene, cis-2-butene, and trans-2-butene is higher than in other major cities, suggest that this unique NMHC composition leads to higher ozone production rates compared to other urban areas. []
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